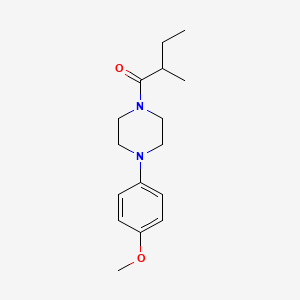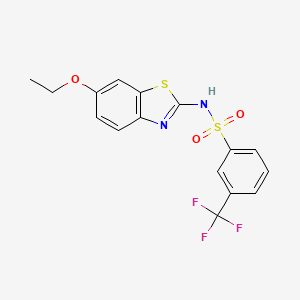
1,1′-Bicyclohexyl, 4-propyl-4′-(trifluormethyl)-, (trans,trans)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1′-Bicyclohexyl, 4-propyl-4′-(trifluormethyl)-, (trans,trans)- is a chemical compound with the molecular formula C16H25F3 It is characterized by the presence of two cyclohexyl rings connected by a single bond, with a propyl group and a trifluoromethyl group attached to the 4 and 4’ positions, respectively
Méthodes De Préparation
The synthesis of 1,1′-Bicyclohexyl, 4-propyl-4′-(trifluormethyl)-, (trans,trans)- can be achieved through several synthetic routes. One common method involves the reaction of 4-propylcyclohexanone with trifluoromethyl iodide in the presence of a base, followed by a coupling reaction to form the bicyclohexyl structure. The reaction conditions typically include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C).
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
1,1′-Bicyclohexyl, 4-propyl-4′-(trifluormethyl)-, (trans,trans)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) to yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, where nucleophiles such as amines or thiols replace the trifluoromethyl group to form new derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield carboxylic acids, while reduction with hydrogen gas may produce alcohols.
Applications De Recherche Scientifique
1,1′-Bicyclohexyl, 4-propyl-4′-(trifluormethyl)-, (trans,trans)- has several scientific research applications, including:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of fluorinated groups on biological activity and molecular interactions.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,1′-Bicyclohexyl, 4-propyl-4′-(trifluormethyl)-, (trans,trans)- involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with specific enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1,1′-Bicyclohexyl, 4-propyl-4′-(trifluormethyl)-, (trans,trans)- can be compared with other similar compounds, such as:
1,1′-Bicyclohexyl, 4-propyl-4′-methyl-: This compound lacks the trifluoromethyl group, which may result in different chemical and biological properties.
1,1′-Bicyclohexyl, 4-propyl-4′-chloro-: The presence of a chloro group instead of a trifluoromethyl group can affect the compound’s reactivity and interactions.
1,1′-Bicyclohexyl, 4-propyl-4′-hydroxy-: The hydroxy group can introduce different hydrogen bonding interactions and solubility properties.
The uniqueness of 1,1′-Bicyclohexyl, 4-propyl-4′-(trifluormethyl)-, (trans,trans)- lies in its trifluoromethyl group, which imparts distinct chemical and biological characteristics compared to its analogs.
Propriétés
Numéro CAS |
133261-31-1 |
|---|---|
Formule moléculaire |
C16H27F3 |
Poids moléculaire |
276.38 g/mol |
Nom IUPAC |
1-propyl-4-[4-(trifluoromethyl)cyclohexyl]cyclohexane |
InChI |
InChI=1S/C16H27F3/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(11-9-14)16(17,18)19/h12-15H,2-11H2,1H3 |
Clé InChI |
BHUCBQYQFBEPPW-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CCC(CC1)C2CCC(CC2)C(F)(F)F |
Synonymes |
1,1′-Bicyclohexyl, 4-propyl-4′-(trifluormethyl)-, (trans,trans)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-5-[(2-ethoxybenzoyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B1180013.png)


![N-[2-(4-morpholinyl)ethyl]-2-propoxybenzamide](/img/structure/B1180023.png)
